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Compound of Interest

Compound Name: 6, 7-Dimethoxyquinoxalin-2-ol

Cat. No.: B1312644

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxyquinoxalin-2-ol, with the CAS number 5739-98-0, is a heterocyclic organic
compound belonging to the quinoxaline class. Quinoxaline derivatives are a significant focus in
medicinal chemistry due to their diverse and potent biological activities. This guide provides a
comprehensive overview of the available technical information for 6,7-Dimethoxyquinoxalin-
2-ol, including its chemical properties, a proposed synthesis route based on established
methods, and an exploration of its potential biological significance in the context of related
compounds. Given the limited specific research on this molecule, this document also highlights
areas for future investigation.

Chemical and Physical Properties

Quantitative data for 6,7-Dimethoxyquinoxalin-2-ol is sparse in peer-reviewed literature. The
following table summarizes the fundamental properties derived from supplier information and
computational predictions.
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Property Value Source

CAS Number 5739-98-0 Chemical Supplier Catalogs
Molecular Formula C10H10N203 Chemical Supplier Catalogs
Molecular Weight 206.20 g/mol Chemical Supplier Catalogs
IUPAC Name 6,7-dimethoxyquinoxalin-2-ol IUPAC Nomenclature

Canonical SMILES

COC1=CC2=C(C=C10C)N=C(
C=N2)0

Tautomeric Form

6,7-dimethoxy-1H-quinoxalin-

2-one

--INVALID-LINK--

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 6,7-Dimethoxyquinoxalin-

2-ol is not readily available in the surveyed literature, a plausible and efficient synthetic route

can be proposed based on well-established methods for the preparation of quinoxalin-2-ols.

The most common approach involves the condensation of an appropriately substituted o-

phenylenediamine with an a-ketoester.

Proposed Synthetic Pathway

The synthesis of 6,7-Dimethoxyquinoxalin-2-ol can be envisioned through the reaction of 4,5-

dimethoxy-1,2-phenylenediamine with a glyoxylate derivative, such as ethyl glyoxylate. This

reaction typically proceeds under mild acidic or neutral conditions and is a widely used method

for constructing the quinoxaline core.

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/product/b1312644?utm_src=pdf-body
https://www.benchchem.com/product/b1312644?utm_src=pdf-body
https://www.benchchem.com/product/b1312644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Reagents and Conditions

Solvent (e.g., Ethanol)
Optional: Mild Acid Catalyst

4,5-Dimethoxy-1,2-phenylenediamine

= - Cyclization/
< N
{  Intermediate \AK),M» 6,7-Dimethoxyquinoxalin-2-ol

~ 4
e o N g

Ethyl Glyoxylate

Click to download full resolution via product page

Caption: Proposed synthesis of 6,7-Dimethoxyquinoxalin-2-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar syntheses and should be
optimized for the specific reactants.

Dissolution of Reactants: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-
phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

Addition of a-Ketoester: To the stirred solution, add ethyl glyoxylate (1.1 equivalents)
dropwise at room temperature.

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated
(e.g., to 50-60 °C) to facilitate the condensation and cyclization. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.
The product may precipitate out of the solution and can be collected by filtration. If the
product remains in solution, the solvent is removed under reduced pressure, and the residue
IS purified.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6,7-
Dimethoxyquinoxalin-2-ol.

Spectral Data

No experimentally derived NMR, IR, or Mass Spectra for 6,7-Dimethoxyquinoxalin-2-ol are
available in the public domain. However, spectral data for its tautomer, 6,7-dimethoxy-2(1H)-
quinoxalinone, is available and provides valuable structural confirmation.

Key Features (for 6,7-dimethoxy-2(1H)-

Spectral Data Type _ .
quinoxalinone)

Signals corresponding to aromatic protons,

methoxy protons, and an N-H proton are

1H NMR _ _
expected. The chemical shifts would be
influenced by the solvent.
Resonances for aromatic carbons, methoxy
13C NMR

carbons, and a carbonyl carbon are anticipated.

Characteristic peaks for N-H stretching, C=0
R Spect stretching (in the quinoxalinone tautomer), C-O
ectrosco
P Py stretching of the methoxy groups, and aromatic

C-H and C=C stretching are expected.

The molecular ion peak (M+) corresponding to
Mass Spectrometry the exact mass of C1oH10N20s is expected,
along with characteristic fragmentation patterns.

Biological Activity and Potential Applications in
Drug Development

While there is no direct biological data for 6,7-Dimethoxyquinoxalin-2-ol, the quinoxaline
scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have
demonstrated a wide range of biological activities, with anticancer properties being particularly
prominent.
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Structure-Activity Relationship (SAR) Insights from
Related Compounds

Studies on various quinoxaline analogs have revealed that the substitution pattern on the
benzene ring significantly influences their biological activity. The presence of methoxy groups,
in particular, has been associated with potent anticancer effects in related heterocyclic
systems. It is hypothesized that these groups can enhance binding to biological targets through
hydrogen bonding and hydrophobic interactions.

Potential as an Anticancer Agent

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways
involved in cell proliferation, survival, and angiogenesis. The structural motif of 6,7-
Dimethoxyquinoxalin-2-ol makes it a candidate for investigation as an inhibitor of various
kinases or other enzymes implicated in cancer.

6,7-Dimethoxyquinoxalin-2-ol
(or its derivatives)

Biological Target

(e.g., Kinase, Enzyme)

Regulates

Oncogenic Signaling Pathway

Inhibition of Cell Proliferation,
Induction of Apoptosis

Click to download full resolution via product page

Caption: Potential mechanism of action for quinoxaline-based anticancer agents.
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In Silico Predictions

Computational tools can be employed to predict the potential biological activities and ADMET
(Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 6,7-
Dimethoxyquinoxalin-2-ol. Such in silico studies can guide future experimental work by
prioritizing the most promising biological targets and assessing the compound's drug-likeness.

Future Research Directions

The lack of extensive data on 6,7-Dimethoxyquinoxalin-2-ol presents several opportunities
for future research:

» Definitive Synthesis and Characterization: Development and publication of a detailed,
optimized synthetic protocol and full characterization using modern analytical techniques
(NMR, IR, MS, and X-ray crystallography).

o Physicochemical Profiling: Experimental determination of key physicochemical properties
such as solubility, pKa, and logP.

» Biological Screening: Comprehensive screening of the compound against a panel of cancer
cell lines and other relevant biological targets to identify potential therapeutic applications.

e Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to explore the
structure-activity relationships and optimize for potency and selectivity.

Conclusion

6,7-Dimethoxyquinoxalin-2-ol is a chemical entity with a promising scaffold for medicinal
chemistry research. While direct experimental data is currently limited, this guide provides a
foundational understanding based on established chemical principles and the known activities
of structurally related compounds. Further investigation into its synthesis, properties, and
biological activities is warranted to unlock its full potential in the field of drug discovery and
development.

« To cite this document: BenchChem. [In-Depth Technical Guide: 6,7-Dimethoxyquinoxalin-2-ol
(CAS: 5739-98-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312644#6-7-dimethoxyquinoxalin-2-ol-cas-number-
5739-98-0]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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